Cas no 864917-42-0 (N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

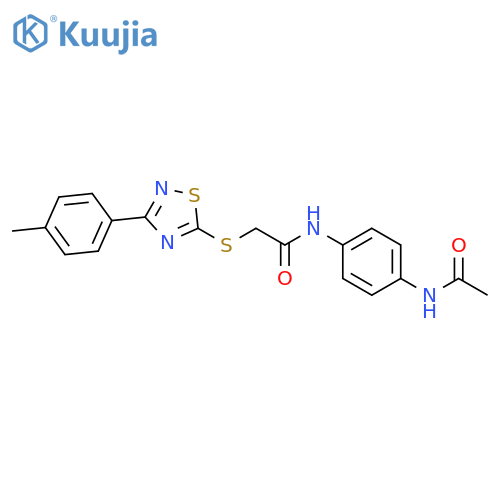

864917-42-0 structure

商品名:N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

- Acetamide, N-[4-(acetylamino)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-

- N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- AKOS024597675

- F0698-0142

- 864917-42-0

- N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

- N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

-

- インチ: 1S/C19H18N4O2S2/c1-12-3-5-14(6-4-12)18-22-19(27-23-18)26-11-17(25)21-16-9-7-15(8-10-16)20-13(2)24/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25)

- InChIKey: BRPKLISJGBAFJV-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1

計算された属性

- せいみつぶんしりょう: 398.08711818g/mol

- どういたいしつりょう: 398.08711818g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.26±0.70(Predicted)

N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0698-0142-20μmol |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-5μmol |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-100mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-5mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-2mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-15mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-2μmol |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-1mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-30mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0698-0142-75mg |

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-42-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

864917-42-0 (N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量